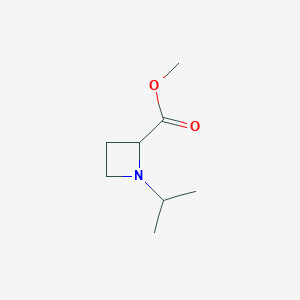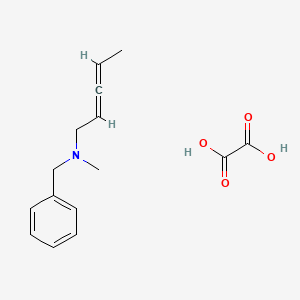
Phenethylamine, N,N-dimethyl-beta-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, N,N-dimethyl-beta-ethyl- is a derivative of phenethylamine, a naturally occurring monoamine alkaloid. This compound is known for its stimulant effects on the central nervous system and is structurally related to other psychoactive substances.
Méthodes De Préparation
The synthesis of Phenethylamine, N,N-dimethyl-beta-ethyl- typically involves the N-dimethylation of phenethylamine derivatives. One common method includes refluxing the phenethylamine compound with a mixture of formaldehyde and formic acid in the presence of dimethylformamide. This reaction yields the N-dimethyl derivative in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Phenethylamine, N,N-dimethyl-beta-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the dimethylamino group can be replaced with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dimethylformamide, catalysts, and specific temperature and pressure settings.
Applications De Recherche Scientifique
Phenethylamine, N,N-dimethyl-beta-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology.
Medicine: Research has investigated its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of Phenethylamine, N,N-dimethyl-beta-ethyl- involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects .
Comparaison Avec Des Composés Similaires
Phenethylamine, N,N-dimethyl-beta-ethyl- is similar to other phenethylamine derivatives such as:
Phenethylamine: The parent compound, which has a simpler structure and is a natural monoamine alkaloid.
N,N-Dimethylphenethylamine: Another derivative with similar stimulant effects but different pharmacokinetic properties.
Propriétés
Numéro CAS |
33132-91-1 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
N,N-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-11(10-13(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
Clé InChI |
UMAKZNFESLTKKX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)


![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)

![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)


![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)

![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
